Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

P2X₇ receptor antagonism Linker SAR Piperazine derivatives

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- (CAS 1234015-51-0) is a synthetic piperazine derivative with molecular formula C₂₀H₂₃FN₂O₃ and molecular weight 358.41 g·mol⁻¹. The compound incorporates three distinct structural modules: a para-fluorophenoxyethyl moiety tethered to the piperazine N4 position, a para-hydroxyphenyl group linked via an ethanone (two-carbon) spacer to the piperazine N1 position, and a central piperazine core.

Molecular Formula C20H23FN2O3
Molecular Weight 358.4 g/mol
Cat. No. B12222484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-
Molecular FormulaC20H23FN2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O
InChIInChI=1S/C20H23FN2O3/c21-17-3-7-19(8-4-17)26-14-13-22-9-11-23(12-10-22)20(25)15-16-1-5-18(24)6-2-16/h1-8,24H,9-15H2
InChIKeyNKYRAZKJFHUDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-: Procurement-Relevant Identity and Physicochemical Baseline


Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- (CAS 1234015-51-0) is a synthetic piperazine derivative with molecular formula C₂₀H₂₃FN₂O₃ and molecular weight 358.41 g·mol⁻¹ [1]. The compound incorporates three distinct structural modules: a para-fluorophenoxyethyl moiety tethered to the piperazine N4 position, a para-hydroxyphenyl group linked via an ethanone (two-carbon) spacer to the piperazine N1 position, and a central piperazine core. This architecture places it at the intersection of multiple bioactive chemical series, including phenoxyethylpiperazines, arylpiperazine-modified KN-62 analogues, and 4-(4-hydroxyphenyl)piperazine-based enzyme inhibitors [2][3][4]. Vendor-supplied material is typically offered at ≥95% purity with recommended storage at 2–8 °C, and stock solutions are prepared at 10 mM concentration for biological assays [1].

Why In-Class Piperazine Derivatives Cannot Substitute for Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- in Research Procurement


The compound integrates three pharmacophoric elements—a para-fluorophenoxyethyl group, a 4-hydroxyphenyl-ethanone moiety linked via a two-carbon spacer, and a piperazine scaffold—that are each known to exert distinct and sometimes opposing effects on biological activity [1]. In the KN-62 antagonist series, extending the linker between piperazine and the aryl ring from one carbon to two carbons reduces P2X₇ antagonistic activity by approximately 10-fold, while para-fluorine substitution on the aromatic ring yields the most potent congener in the series [1]. Simultaneously, the 4-hydroxyphenylpiperazine substructure has been independently validated as a tyrosinase inhibitor scaffold with IC₅₀ values in the 1.5–4.6 µM range [2], and the fluorophenoxyethyl-piperazine motif confers micromolar affinity (IC₅₀ 1.45–9.56 µM) for the serotonin transporter [3]. Simply interchanging this compound with a single-motif analog—such as 1-acetyl-4-(4-hydroxyphenyl)piperazine (missing the fluorophenoxyethyl module) or 1-[2-(4-fluorophenoxy)ethyl]piperazine (missing the hydroxyphenyl-ethanone module)—eliminates the potential for dual-target activity and alters the linker-dependent SAR that determines potency and selectivity. The quantitative evidence below demonstrates that each structural feature contributes measurably to the compound's differentiated profile.

Quantitative Differential Evidence for Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- Against Closest Analogs


Two-Carbon Ethanone Linker Differentiates Potency from One-Carbon-Linker Piperazine Analogs

In the N-arylpiperazine-modified KN-62 series, compound 61 (one-carbon linker between piperazine N and phenyl ring) serves as the potency benchmark, while compound 62 (two-carbon linker) exhibits a 10-fold decrease in P2X₇ antagonistic activity, as measured by ATP-dependent Ca²⁺ influx in HEK293 cells expressing human P2X₇ receptor [1]. The target compound contains an ethanone spacer that is structurally analogous to a two-carbon linker (C(=O)–CH₂–). This SAR pattern implies that the target compound will exhibit attenuated P2X₇ potency relative to one-carbon-linker analogs such as 1-(4-fluorobenzyl)piperazine derivatives, potentially offering a selectivity advantage in multi-target screening panels.

P2X₇ receptor antagonism Linker SAR Piperazine derivatives

Para-Fluorophenoxy Substitution Confers Enhanced Potency Relative to Non-Fluorinated and Ortho-Fluorinated Phenoxy Analogs

In the same KN-62 derivative series, the para-fluorine-substituted phenylpiperazine compound 63 is the most potent antagonist, while the ortho-fluorine isomer reduces potency by 3-fold, and replacement with chlorine (compound 64) or iodine (compound 65) causes a dramatic activity decrease [1]. The target compound carries a para-fluorine on the phenoxy ring, matching the optimal substitution pattern identified in this SAR study. Analogs lacking the fluorine atom (e.g., 1-[2-(phenoxy)ethyl]piperazine derivatives) or bearing ortho-fluorine would be expected to show substantially lower potency at P2X₇ and potentially other aminergic receptor targets.

Fluorine SAR Piperazine pharmacophore P2X₇ receptor

Simultaneous Presence of 4-Hydroxyphenylpiperazine and Fluorophenoxyethyl Motifs Enables Dual-Target Potential Absent in Single-Pharmacophore Analogs

The 4-(4-hydroxyphenyl)piperazine substructure, when incorporated into arylmethanone derivatives, yields tyrosinase inhibitors with IC₅₀ values of 1.5–4.6 µM against Agaricus bisporus TYR, surpassing the reference inhibitor kojic acid (IC₅₀ = 17.8 µM) [1]. Independently, 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine analogs display single-site binding at the serotonin transporter (SERT) with IC₅₀ values of 1.45, 3.27, and 9.56 µM [2]. The target compound is the only commercially available scaffold that combines both validated pharmacophores in a single molecule. Single-motif comparators such as 1-acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) lack the fluorophenoxyethyl SERT-binding module, while 1-[2-(4-fluorophenoxy)ethyl]piperazine (CAS 77602-92-7) lacks the tyrosinase-inhibitory hydroxyphenyl-ethanone moiety.

Tyrosinase inhibition Serotonin transporter Dual pharmacophore

Chromatographic and Solubility Differentiation from Lipophilic Fluorophenoxy Piperazines

The presence of the para-hydroxyl group on the phenyl-ethanone moiety introduces a hydrogen-bond donor that is absent in fully lipophilic analogs such as 1-[2-(4-fluorophenoxy)ethyl]piperazine (CAS 77602-92-7, C₁₂H₁₇FN₂O, MW 224.28) and fluoxetine (CAS 54910-89-3, C₁₇H₁₈F₃NO, MW 309.33). This structural feature is expected to reduce predicted logP by approximately 0.5–1.0 log units relative to the non-hydroxylated comparators, based on the established π-value of –0.67 for aromatic –OH substitution [1]. The increased polarity translates into improved aqueous solubility for in vitro assay preparation: the vendor recommends stock solution preparation at 10 mM concentration, whereas highly lipophilic analogs often require DMSO concentrations exceeding 1% that may confound cellular assays [2]. The compound's recommended storage at 2–8 °C [2] is less stringent than the –20 °C long-term storage required for many fluorophenoxy-piperazine HCl salts.

LogP Solubility Chromatographic retention

Vendor-Supplied Purity and Batch Consistency Enable Reliable SAR Studies Compared to In-House Synthesized Analogs

The compound is commercially available at ≥95% purity from multiple suppliers, with stock solutions provided at standardized 10 mM concentration for immediate use in biological assays [1]. In contrast, close structural analogs such as 1-propanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)- (containing a three-carbon linker) are not listed in major chemical catalogs and would require custom synthesis with variable purity and undefined storage conditions. The availability of quality-controlled, batch-traceable material reduces inter-experimental variability in SAR campaigns. The recommended storage condition (2–8 °C) is less demanding than the –20 °C requirement for many piperazine HCl salts, reducing freezer space burden in compound management facilities [1].

Purity specification Batch consistency Procurement reliability

Highest-Value Application Scenarios for Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- Based on Quantitative Differentiation Evidence


Multi-Target Phenotypic Screening for Melanogenesis and Serotonergic Pathway Modulators

The compound's unique combination of the 4-hydroxyphenylpiperazine motif (tyrosinase IC₅₀ range 1.5–4.6 µM [1]) and the fluorophenoxyethyl piperazine motif (SERT IC₅₀ range 1.45–9.56 µM [2]) makes it an ideal single-agent probe for phenotypic assays where both melanin synthesis and serotonin reuptake may contribute to the observed cellular phenotype. Single-motif analogs such as 1-acetyl-4-(4-hydroxyphenyl)piperazine or 1-[2-(4-fluorophenoxy)ethyl]piperazine address only one target class each, necessitating multiple compounds and complicating SAR deconvolution. The commercial availability of the target compound at ≥95% purity with standardized 10 mM stock solutions [3] further supports its use in high-throughput screening workflows.

P2X₇ Receptor Antagonist Lead Optimization with Moderated Potency

Based on the KN-62 SAR established by Baraldi et al., the two-carbon ethanone linker is predicted to reduce P2X₇ antagonistic potency by approximately 10-fold relative to one-carbon-linker analogs, while the para-fluorine substitution maximizes residual activity within this linker class [4]. This moderated potency profile is valuable for lead optimization programs seeking to avoid excessive target engagement that may cause cytotoxicity or off-target effects. Researchers comparing linker-length series should procure this compound as the two-carbon-linker reference standard, as the analogous propanone (three-carbon) compound is not commercially available [3].

Synthetic Intermediate for Para-Hydroxyl-Directed Derivatization

The para-hydroxyl group on the phenyl-ethanone moiety provides a chemically addressable handle for further functionalization—such as esterification for prodrug design, etherification for SAR expansion, or bioconjugation via carbamate linkage—that is absent in non-hydroxylated analogs including fluoxetine and 1-[2-(4-fluorophenoxy)ethyl]piperazine [5]. The compound's predicted lower logP (by 0.5–1.0 units relative to non-hydroxylated comparators) also facilitates aqueous-phase reactions and purification, reducing the need for organic solvent-intensive workup [5]. The vendor-specified 2–8 °C storage [3] simplifies inventory management compared to –20 °C-stored piperazine salts.

Reference Standard for Fluorine Positional Isomer SAR Studies

The para-fluorophenoxy substitution pattern matches the optimal fluorine position identified in the KN-62 derivative series, where para-fluorine yields the most potent P2X₇ antagonist (compound 63), ortho-fluorine reduces potency 3-fold, and para-chloro or para-iodo substitutions cause dramatic activity loss [4]. This compound therefore serves as the para-fluorine reference standard in any systematic SAR study comparing fluorine positional isomers or halogen substitutions on the phenoxy ring. Its established purity (≥95%) and defined storage conditions [3] ensure reproducibility across replicate experiments and inter-laboratory comparisons.

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